(5Z)-1-butyl-5-{[(3-ethylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
Description
The compound (5Z)-1-butyl-5-{[(3-ethylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a pyridine derivative featuring a tetrahydropyridine core with a Z-configuration at the C5 position. Key structural elements include:
- 1-Butyl group: Enhances lipophilicity and influences molecular packing.
- 4-Methyl and 2,6-dioxo groups: Contribute to electronic effects and ring stability.
- 3-Carbonitrile: A strong electron-withdrawing group affecting reactivity and intermolecular interactions.
Properties
IUPAC Name |
1-butyl-5-[(3-ethylphenyl)iminomethyl]-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-4-6-10-23-19(24)17(12-21)14(3)18(20(23)25)13-22-16-9-7-8-15(5-2)11-16/h7-9,11,13,25H,4-6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFFAOBUTUHTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C(C1=O)C#N)C)C=NC2=CC=CC(=C2)CC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5Z)-1-butyl-5-{[(3-ethylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile, also known by its CAS number 882137-32-8, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 337.4 g/mol. The structure features a tetrahydropyridine core with various functional groups that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O2 |
| Molecular Weight | 337.4 g/mol |
| CAS Number | 882137-32-8 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of related compounds. For instance, derivatives with similar structures have shown effectiveness against various fungi and bacteria, suggesting potential applications in treating infections .
- Anticancer Potential : The tetrahydropyridine scaffold has been associated with anticancer activity. Research into related compounds has demonstrated their ability to inhibit cancer cell proliferation in vitro, indicating that this compound may also possess similar properties .
- Anti-inflammatory Effects : Compounds containing similar functional groups have been reported to exhibit anti-inflammatory activity. This suggests that this compound could be explored for its potential in managing inflammatory conditions .
Case Studies and Research Findings
A review of literature reveals several studies focusing on compounds structurally related to this compound:
Study 1: Antifungal Activity
In a study evaluating novel thiosemicarbazides containing triazine derivatives, compounds with similar structures demonstrated significant antifungal activity against Candida albicans and Cryptococcus strains. The minimum inhibitory concentration (MIC) values ranged from 0.125 to 4.0 μg/mL for effective compounds .
Study 2: Anticancer Activity
Research on tetrahydropyridine derivatives indicated that certain modifications led to enhanced cytotoxicity against various cancer cell lines. These findings suggest that the structural components present in this compound could be optimized for improved anticancer efficacy .
Study 3: Anti-inflammatory Properties
A related study explored the anti-inflammatory effects of tetrahydropyridine derivatives in animal models. Results indicated a reduction in inflammatory markers and symptoms when treated with similar compounds.
Comparison with Similar Compounds
(5Z)-5-{[5-(3-Chlorophenyl)Furan-2-yl]Methylidene}-4-Methyl-2,6-Dioxo-1,2,5,6-Tetrahydropyridine-3-Carbonitrile ()
- Substituent Differences: Replaces the (3-ethylphenyl)amino group with a 3-chlorophenyl-furan moiety.
- Physicochemical Properties :
- Electronic Effects : The furan oxygen may enhance π-π stacking, while chlorine increases electrophilicity.
Table 1: Structural and Physical Comparison of Pyridine-3-Carbonitrile Derivatives
*Estimated based on structural similarity.
Heterocyclic Core Variations
Pyrano[2,3-c]Pyrazole-5-Carbonitriles ()
- Core Structure : Fused pyran-pyrazole rings instead of pyridine.
- Functional Groups: Similar carbonitrile and amino substituents (e.g., 6-amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) .
Pyridazine and Thiazolo-Pyrimidine Carbonitriles ()
- Core Structure : Pyridazine () and thiazolo-pyrimidine () systems.
- Functional Groups: Carbonitriles and aromatic amines (e.g., 3-amino-5-benzoylpyridazine-4-carbonitrile) .
- Impact : Pyridazines exhibit greater planarity, while thiazolo-pyrimidines offer sulfur-containing heterocycles, influencing redox properties and bioactivity .
Table 2: Heterocyclic Core Comparison
Functional Group Analysis
Carbonitrile Group
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
